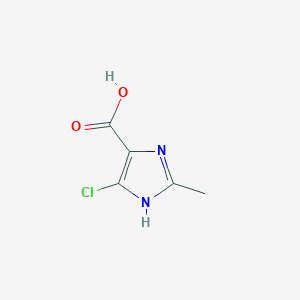![molecular formula C20H17N5O3 B2502140 Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate CAS No. 863019-48-1](/img/structure/B2502140.png)
Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate is a heterocyclic compound that is likely to possess a complex structure involving a triazolopyrimidine core. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, characterization, and properties, which can be used to infer potential attributes of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization and substitution reactions. For example, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves cyclization and characterization by various spectroscopic methods . Similarly, the synthesis of thiazolopyrimidine derivatives from thiouracil and acetylenes suggests the use of heating in polar solvents with a base like triethylamine . These methods could be analogous to the synthesis of this compound, which may also involve cyclization steps and the use of polar solvents and bases.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography and optimized using density functional theory (DFT) . The geometric parameters, vibrational wavenumbers, and chemical shifts can be obtained from these methods. For the compound of interest, similar analytical techniques would likely be employed to determine its precise molecular geometry and electronic structure.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions, including nucleophilic and electrophilic substitutions. For instance, pyrroles with a benzotriazolyl substituent can undergo both nucleophilic and electrophilic substitutions to yield a variety of substituted pyrroles . This suggests that this compound could also participate in such reactions, potentially leading to a diverse range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For example, the solvatochromic and photophysical properties of benzo[4,5]thiazolopyrimidin derivatives have been studied, showing that solvent polarity can affect their absorption and emission properties . The compound may also exhibit solvatochromic behavior, and its photophysical properties could be of interest for potential applications in materials science or as a probe in chemical biology.
Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential : A study by Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine derivatives. They synthesized compounds by microwave irradiative cyclocondensation, which showed promising results against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) designed and synthesized thiazolopyrimidine derivatives to evaluate their antinociceptive and anti-inflammatory properties. Their research revealed significant activities in these areas, which could have implications for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antibacterial and Antifungal Activities : Patel and Patel (2017) investigated the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. This study highlighted the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their research contributes to understanding the role of these compounds in cancer therapy and inflammation regulation (Rahmouni et al., 2016).
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases : A study by Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. They identified a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of pyrimidine derivatives (Li et al., 2016).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets of this compound would depend on its structure and functional groups.
Biochemical Pathways
Compounds can affect various biochemical pathways, leading to different biological activities. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-9-16(10-8-14)25-19-18(22-23-25)20(27)24(13-21-19)11-17(26)28-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIEZBAOJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
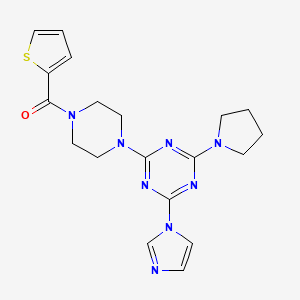
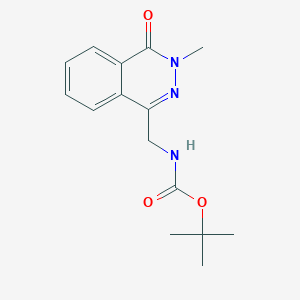
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
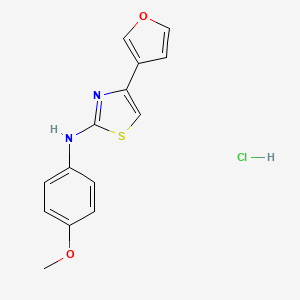
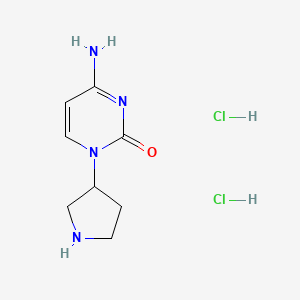
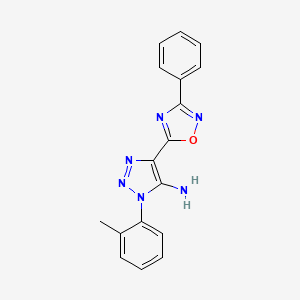
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
